molecular formula C26H23F4N3O4 B12404336 Tnks1/2-IN-1

Tnks1/2-IN-1

Cat. No.: B12404336
M. Wt: 517.5 g/mol
InChI Key: UEPQJCJZMGAYPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tnks1/2-IN-1 is a potent and selective inhibitor of tankyrase 1 and tankyrase 2, which are enzymes belonging to the poly (ADP-ribose) polymerase family. These enzymes play a crucial role in various cellular processes, including Wnt/β-catenin signaling, telomere maintenance, and regulation of protein stability through poly-ADP-ribosylation. This compound has gained significant attention due to its potential therapeutic applications, particularly in cancer treatment .

Preparation Methods

The synthesis of Tnks1/2-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of organic solvents, catalysts, and reagents to achieve the desired chemical transformations. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity .

Chemical Reactions Analysis

Tnks1/2-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

Tnks1/2-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the role of tankyrase enzymes in various cellular processes. In biology, it helps in understanding the molecular mechanisms underlying tankyrase-mediated signaling pathways. In medicine, this compound is being investigated for its potential therapeutic applications in cancer treatment, as it can inhibit the growth of cancer cells by targeting tankyrase enzymes.

Mechanism of Action

Tnks1/2-IN-1 exerts its effects by selectively inhibiting the catalytic activity of tankyrase 1 and tankyrase 2. These enzymes catalyze the addition of ADP-ribose molecules to target proteins, leading to their poly-ADP-ribosylation and subsequent degradation by the ubiquitin-proteasome system. By inhibiting tankyrase activity, this compound prevents the degradation of key regulatory proteins, such as AXIN, thereby modulating Wnt/β-catenin signaling and other cellular pathways .

Comparison with Similar Compounds

Tnks1/2-IN-1 is unique in its high potency and selectivity for tankyrase 1 and tankyrase 2 compared to other similar compounds. Some of the similar compounds include IWR-1, XAV939, and G007-LK, which also inhibit tankyrase enzymes but may differ in their potency, selectivity, and pharmacokinetic properties. This compound stands out due to its ability to effectively inhibit tankyrase activity at lower concentrations, making it a valuable tool for research and potential therapeutic applications .

Properties

Molecular Formula

C26H23F4N3O4

Molecular Weight

517.5 g/mol

IUPAC Name

4-[[1-[[2-cyano-3-(trifluoromethyl)phenyl]methyl]-6-fluoro-5-methyl-2,4-dioxoquinazolin-3-yl]methyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C26H23F4N3O4/c1-14-20(27)9-10-21-22(14)23(34)33(12-15-5-7-16(8-6-15)24(35)36)25(37)32(21)13-17-3-2-4-19(18(17)11-31)26(28,29)30/h2-4,9-10,15-16H,5-8,12-13H2,1H3,(H,35,36)

InChI Key

UEPQJCJZMGAYPN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1C(=O)N(C(=O)N2CC3=C(C(=CC=C3)C(F)(F)F)C#N)CC4CCC(CC4)C(=O)O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.